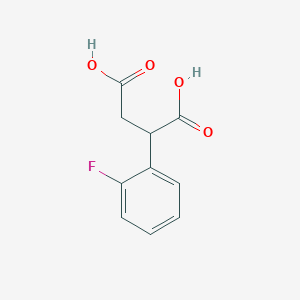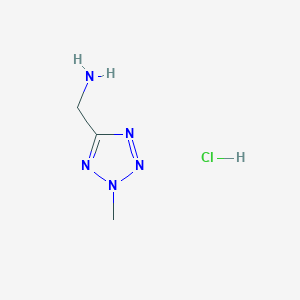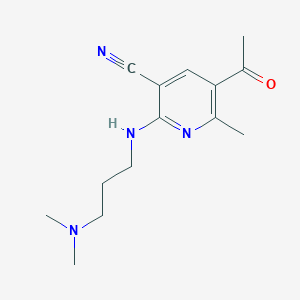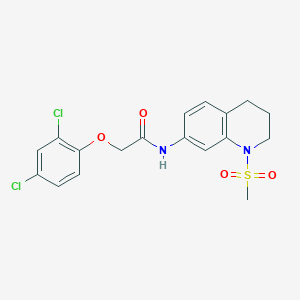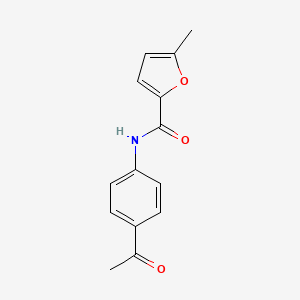
N-(4-acetylphenyl)-5-methyl-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
There are several methods for synthesizing related compounds. For instance, the reaction of p-aminoacetophenone with two equivalents of chlorodiphenylphosphine yields the (p-CH3CO)C6H4N(PPh2)2 ligand in a good yield . Another method involves a one-pot, economical, and efficient synthesis of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones from 1-(4-acetylphenyl)-pyrrole-2,5-diones and aromatic alcohols .Molecular Structure Analysis
The molecular structure of related compounds has been characterized by multinuclear NMR spectroscopy (1H, 13C, 31P, 77Se NMR), IR spectroscopy, and elemental analysis . Crystal structure determinations are also carried out for some compounds .Chemical Reactions Analysis
One of the chemical reactions involving a related compound is the Michael-type addition of aromatic alcohols to N-(4-acetylphenyl)maleic imide .Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be found in various databases. For example, N-(4-Acetylphenyl)-N-[(4-chlorophenyl)sulfonyl]acetamide has a molecular formula of CHClNOS and an average mass of 351.805 Da .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Techniques : N-(4-acetylphenyl)-5-methyl-2-furamide and its derivatives are synthesized through various chemical reactions. For instance, palladium-catalyzed cyclization is used to synthesize furo[3,2-c]quinolin-4(5H)-one derivatives (Lindahl et al., 2006). Copper-catalytic anionarylation of acrylic and methacrylic acids amides by 4-acetylphenyldiazonium salts is used to obtain 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides (Baranovskyi et al., 2018).
Structural Analysis and Characterization : Detailed structural analysis, such as crystal structure analysis, molecular geometry optimizations, and spectral characterization (FT-IR, 1H-NMR, 13C-NMR, and UV-Vis spectroscopy), are conducted for compounds like N-(4-acetylphenyl)quinoline-3-carboxamide to understand their molecular characteristics (Polo-Cuadrado et al., 2021).
Biological and Medicinal Applications
Antibacterial and Antimycotic Properties : Arylsubstituted Halogen(thiocyanato)amides containing the 4-acetylphenyl fragment are tested for antibacterial and antifungal activity, revealing significant antimicrobial properties, making them candidates for drug development (Baranovskyi et al., 2018).
Multi-targeted Inhibitory Properties : Compounds like N-((4-acetylphenyl)carbamothioyl)pivalamide exhibit inhibitory activity against various enzymes, indicating their potential in the treatment of diseases associated with enzyme dysfunction. Molecular docking studies suggest these compounds can interact with multiple targets, further supporting their therapeutic potential (Saeed et al., 2022).
Material Science and Engineering
- Polymer Synthesis : Compounds with the 4-acetylphenyl fragment are used in the synthesis of hyperbranched aromatic polyimides, showing applications in material science for creating polymers with specific properties (Yamanaka et al., 2000).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-5-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-3-8-13(18-9)14(17)15-12-6-4-11(5-7-12)10(2)16/h3-8H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWNUIBZQRRWAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[({[4-(Morpholin-4-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile](/img/structure/B2770465.png)
![2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2770467.png)

![2-({[(Tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid](/img/structure/B2770469.png)
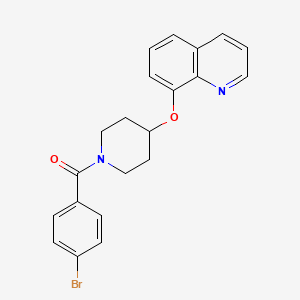

![2-Oxaspiro[4.4]nonane-1,6-dione](/img/structure/B2770474.png)

